molecular formula C20H16BrFN2O3S B4795050 N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4795050
M. Wt: 463.3 g/mol
InChI Key: RPIBKPUXHXWHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins and plays a crucial role in the immune response. BMS-986165 has been developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide works by inhibiting the activity of TYK2, a protein that plays a key role in the immune response. TYK2 is involved in the signaling pathway that activates immune cells, leading to inflammation and tissue damage in autoimmune diseases. By inhibiting TYK2, N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide reduces the activity of immune cells and decreases inflammation.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have potent inhibitory activity against TYK2 in vitro. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of cytokines, which are proteins that play a key role in inflammation. N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to reduce the activity of immune cells, including T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages as a tool for studying the immune response in autoimmune diseases. It is a potent and selective inhibitor of TYK2, which makes it an effective tool for studying the role of TYK2 in the immune response. However, N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations as a tool for studying the immune response. It is a small molecule inhibitor, which means that it may not be effective in all types of autoimmune diseases. Additionally, it may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for the development of N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide as a treatment for autoimmune diseases. One potential direction is to investigate the use of N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other drugs that target the immune system. Another potential direction is to investigate the use of N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, there is a need for further research to understand the long-term safety and efficacy of N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in clinical trials.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide was shown to reduce skin inflammation and improve disease symptoms. In a mouse model of lupus, N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide was shown to reduce the production of autoantibodies and improve kidney function. These preclinical studies suggest that N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has the potential to be an effective treatment for autoimmune diseases.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3S/c1-13-2-9-17(10-3-13)28(26,27)24-16-7-4-14(5-8-16)20(25)23-19-11-6-15(21)12-18(19)22/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIBKPUXHXWHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.